

# The Serendipitous Discovery of Phenylthiourea Taste Blindness: A Genetic and Molecular Exploration

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Abstract

The inability to taste the synthetic compound **phenylthiourea** (PTC) represents a classic example of a polymorphic genetic trait in humans. Its discovery in 1931 by chemist Arthur L. Fox was accidental, yet it initiated a cascade of research that has significantly contributed to our understanding of human genetics, taste perception, and the molecular basis of sensory variation. This technical guide provides a comprehensive historical account of the discovery of PTC taste blindness, details the key experiments and methodologies that elucidated its genetic underpinnings, and presents the current understanding of the molecular mechanisms and signaling pathways involved. Quantitative data on population frequencies, detailed experimental protocols, and visualizations of key pathways are included to serve as a valuable resource for researchers in genetics, sensory science, and pharmacology.

## A Fortuitous Observation: The History of PTC Taste Blindness Discovery

The story of **phenylthiourea** (PTC) taste blindness began not in a biology lab, but in the industrial setting of the DuPont chemical company in 1931. Arthur L. Fox, a chemist, was synthesizing PTC when a cloud of the fine, crystalline powder was accidentally released into the air.<sup>[1][2]</sup> A colleague nearby complained of a bitter taste, but Fox, who was closer to the

chemical, tasted nothing.[1][2] Intrigued by this discrepancy, Fox embarked on a series of informal experiments, asking friends, family, and colleagues to taste the non-toxic crystals.[1] He discovered that the ability to taste PTC was not universal; some individuals found it intensely bitter, while others, like himself, perceived it as tasteless.[1]

This peculiar variation in taste perception soon caught the attention of geneticists. In 1931, L. H. Snyder, a geneticist at Ohio State University, recognized the potential of this trait as a Mendelian marker in human populations.[3][4] After obtaining a sample of PTC from Fox, Snyder conducted family studies and concluded that the inability to taste PTC is a recessive trait.[4][5]

Further solidifying the genetic basis of PTC tasting, Albert Blakeslee of the Carnegie Department of Genetics published a large-scale population study in 1932.[6] His research, which involved extensive family pedigrees, supported the conclusion that PTC taste sensitivity was inherited as a dominant Mendelian trait.[6] For decades, the inheritance of PTC tasting was a textbook example of simple Mendelian genetics: "tasters" possessed at least one dominant "T" allele, while "non-tasters" were homozygous for the recessive "t" allele.

## Quantitative Analysis of PTC Taste Polymorphism

The bimodal distribution of PTC taste sensitivity has been extensively studied across global populations. The frequency of the "non-taster" phenotype varies significantly among different ethnic groups. Below is a summary of quantitative data from various studies.

Population/Region	Number of Subjects (n)	Percentage of Non-tasters (%)	Reference
North India (Muslim Populations)	821	33.62	(Hussain et al., 2013)
- Males	400	35.00	(Hussain et al., 2013)
- Females	421	32.30	(Hussain et al., 2013)
Punjab, Pakistan	600	18.6	(Khan et al., 2007)
- Males	315	23	(Khan et al., 2007)
- Females	285	14	(Khan et al., 2007)
West Africa	-	3	(Boyd, 1950)
China	-	6-23	(Guo & Reed, 2001)
India (General)	-	40	(Guo & Reed, 2001)
Caucasians	-	25-57	(Fareed et al., 2012)
Chimpanzees	27	25.9	(Fisher et al., 1939)

## Key Experimental Protocols

The study of PTC taste perception has relied on several key experimental methodologies, from psychophysical threshold testing to molecular genotyping.

### Harris and Kalmus Threshold Test (1949)

This classic method provides a quantitative measure of an individual's sensitivity to PTC and allows for a more precise classification than simple taster/non-taster screening.

**Objective:** To determine the taste threshold for PTC, defined as the lowest concentration at which a subject can reliably distinguish the taste from water.

**Materials:**

- **Phenylthiourea (PTC) powder**

- Distilled water
- A series of 14 numbered glass tumblers or cups
- Pipettes or graduated cylinders for serial dilutions

Procedure:

- Preparation of Stock Solution (Solution #1): Dissolve 1.3 grams of PTC in 1 liter of distilled water. This creates a 0.13% solution.
- Serial Dilutions: Prepare a series of 13 further solutions by serial dilution. For each step, take 50 ml of the preceding solution and dilute it with 50 ml of distilled water. This creates a twofold dilution series. Solution #14 is plain distilled water (the control).
- Threshold Determination - Part 1 (Approximate Threshold):
  - The subject rinses their mouth with water.
  - Starting with the most dilute solution (Solution #13) and proceeding to more concentrated ones, the subject sips a few milliliters of each solution.
  - The concentration at which the subject first reports a definite taste is recorded as the approximate threshold.
- Threshold Determination - Part 2 (Confirmation):
  - Present the subject with eight cups, four containing water and four containing the PTC solution at the approximate threshold concentration determined in Part 1. The cups should be presented in a random order.
  - The subject is asked to taste the contents of each cup and separate them into two groups of four: those containing PTC and those containing water.
  - If the subject correctly separates the cups, the test is repeated with the next lower concentration of PTC.

- The lowest concentration at which the subject can correctly discriminate between the PTC solution and water is recorded as their taste threshold.
- Classification: The distribution of taste thresholds in a population is typically bimodal. The antimode (the point of lowest frequency between the two peaks) is used to classify individuals as "tasters" or "non-tasters."

## TAS2R38 Genotyping Protocol

The discovery of the TAS2R38 gene as the primary determinant of PTC taste sensitivity has enabled the use of molecular methods to determine an individual's genotype. A common method involves Polymerase Chain Reaction (PCR) followed by Restriction Fragment Length Polymorphism (RFLP) analysis.

Objective: To determine an individual's genotype (homozygous taster, heterozygous taster, or non-taster) at the TAS2R38 gene.

Materials:

- DNA sample (e.g., from buccal cells or saliva)
- PCR primers specific for the TAS2R38 gene region containing the relevant single nucleotide polymorphism (SNP)
- Taq DNA polymerase and PCR buffer
- Deoxynucleotide triphosphates (dNTPs)
- Restriction enzyme (e.g., HaeIII) that recognizes a site created by one of the alleles
- Agarose gel and electrophoresis equipment
- DNA stain (e.g., ethidium bromide or SYBR Safe)

Procedure:

- DNA Extraction: Isolate genomic DNA from the subject's sample.

- PCR Amplification:
  - Set up a PCR reaction containing the subject's DNA, TAS2R38-specific primers, Taq polymerase, buffer, and dNTPs.
  - Perform PCR to amplify the target region of the TAS2R38 gene.
- Restriction Enzyme Digestion:
  - Incubate the PCR product with the HaeIII restriction enzyme. The "taster" allele (PAV haplotype) often contains a recognition site for HaeIII, while the "non-taster" allele (AVI haplotype) does not.
- Agarose Gel Electrophoresis:
  - Load the digested PCR product onto an agarose gel.
  - Run the gel to separate the DNA fragments by size.
- Genotype Determination:
  - Homozygous Taster (TT): The PCR product will be cut by the restriction enzyme, resulting in smaller DNA fragments.
  - Heterozygous Taster (Tt): The PCR product from the "taster" allele will be cut, while the product from the "non-taster" allele will remain uncut. The gel will show both the uncut fragment and the smaller, cut fragments.
  - Homozygous Non-taster (tt): The PCR product will not be cut by the restriction enzyme, and only the full-length, uncut fragment will be visible on the gel.

## Molecular Basis of PTC Taste Perception

The ability to taste PTC is primarily controlled by the TAS2R38 gene, located on chromosome 7.[7] This gene encodes a bitter taste receptor protein that is a member of the G protein-coupled receptor (GPCR) family.[6] Variations, specifically single nucleotide polymorphisms (SNPs), within the TAS2R38 gene result in different protein variants, which in turn determine an individual's sensitivity to PTC.

The two most common haplotypes of the TAS2R38 gene are:

- PAV (Proline-Alanine-Valine): This is the "taster" allele. The corresponding receptor protein can bind to PTC and related compounds, initiating a signaling cascade that results in the perception of a bitter taste.[8]
- AVI (Alanine-Valine-Isoleucine): This is the "non-taster" allele. The amino acid substitutions in the receptor protein prevent it from effectively binding to PTC, and thus no bitter taste is perceived.[8]

An individual's PTC tasting phenotype is determined by the combination of these two alleles they inherit.

## Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the processes involved in PTC taste perception and its study, the following diagrams are provided.

### Bitter Taste Signaling Pathway

The perception of bitterness, including that of PTC, is initiated by the binding of a bitter compound to a taste receptor on the surface of a taste receptor cell. This triggers a downstream signaling cascade.

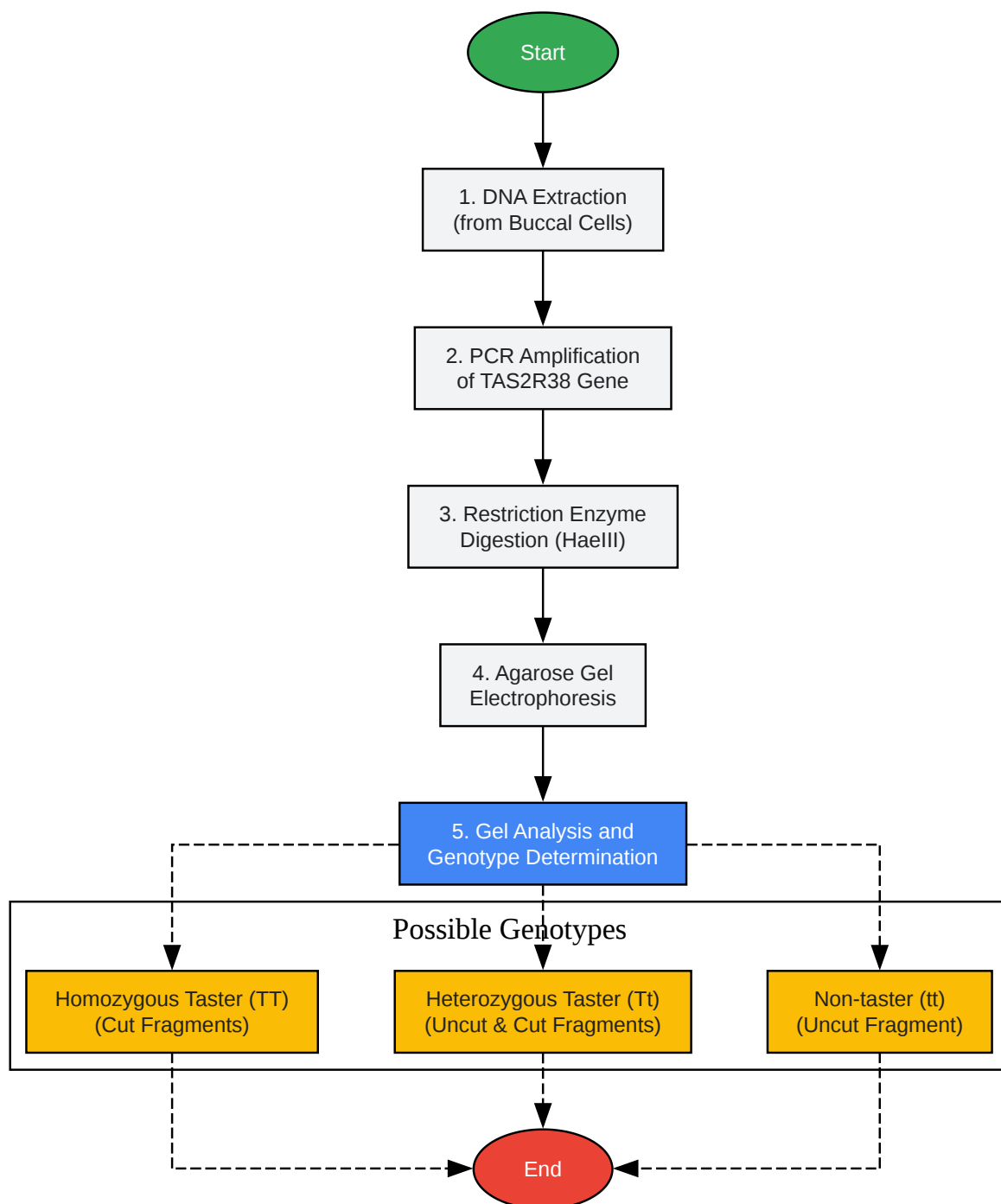


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Caption: The signaling cascade for bitter taste perception initiated by PTC.

## Experimental Workflow for PTC Genotyping

The following diagram illustrates the key steps in determining an individual's PTC genotype using the PCR-RFLP method.



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Caption: Workflow for determining PTC taster genotype via PCR-RFLP.

## Conclusion and Future Directions

The discovery of PTC taste blindness is a compelling example of how a chance observation can lead to profound insights into human genetics and sensory biology. From its initial description as a simple Mendelian trait to the identification and characterization of the TAS2R38 gene, the study of PTC has provided a powerful model for understanding the genetic basis of chemosensory perception. The methodologies developed to study this trait, from psychophysical tests to molecular genotyping, have become standard tools in human genetics research.

For drug development professionals, the story of PTC and its receptor, TAS2R38, offers valuable lessons. The genetic variation in this single taste receptor highlights the potential for significant inter-individual differences in the perception and metabolism of orally administered drugs, many of which have bitter tastes. Understanding the genetic basis of such variations can inform drug formulation to improve patient compliance and efficacy. Furthermore, the TAS2R38 receptor is expressed in tissues beyond the tongue, including the respiratory and gastrointestinal tracts, where it may play a role in innate immunity and other physiological processes. This suggests that TAS2R38 and other bitter taste receptors could be potential targets for novel therapeutic interventions. Future research will likely continue to unravel the complex roles of bitter taste receptors in human health and disease, building upon the foundational knowledge gained from the study of PTC taste blindness.

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- To cite this document: BenchChem. [The Serendipitous Discovery of Phenylthiourea Taste Blindness: A Genetic and Molecular Exploration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091264#history-of-phenylthiourea-taste-blindness-discovery]

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